molecular formula C14H10N4O3 B3848805 3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid

3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid

Cat. No. B3848805
M. Wt: 282.25 g/mol
InChI Key: CAEUARJLAAVSQO-REZTVBANSA-N
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Description

The compound “3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid” is a derivative of 1,2,4-triazole . Triazoles are an important class of heterocycles, which are compounds having three nitrogen atoms in a five-membered ring . They are used in various fields such as medicine, pesticides, detergents, polymers, material science, and sensors .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction between primary amines and carbonyl compounds . The resulting products, known as Schiff bases, are characterized by the presence of azomethine or imine (–C=N) in their structure . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid” and similar compounds can be analyzed using spectroscopic and electrochemical studies . These studies can help in determining various useful thermodynamic and kinetic parameters .


Chemical Reactions Analysis

The redox behavior of triazol derivatives was investigated on a glassy carbon electrode surface . The thermodynamic data reveals that these compounds follow irreversible, pH-dependent, and diffusion-controlled oxidation processes .

Future Directions

The future directions for “3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid” and similar compounds could involve their use as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

3-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14(20)11-3-1-2-10(6-11)13-5-4-12(21-13)7-17-18-8-15-16-9-18/h1-9H,(H,19,20)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEUARJLAAVSQO-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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